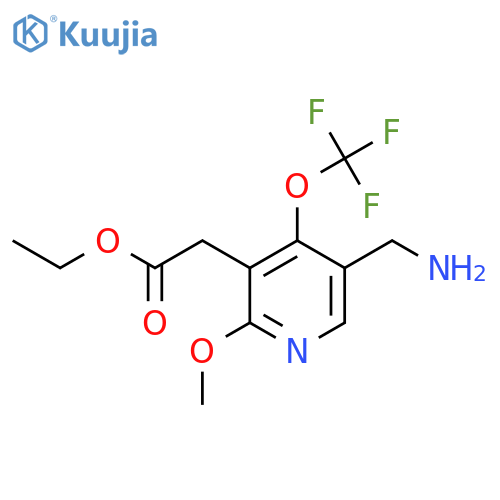

Cas no 1804467-10-4 (Ethyl 5-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetate)

1804467-10-4 structure

商品名:Ethyl 5-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetate

CAS番号:1804467-10-4

MF:C12H15F3N2O4

メガワット:308.253713846207

CID:4840836

Ethyl 5-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 5-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetate

-

- インチ: 1S/C12H15F3N2O4/c1-3-20-9(18)4-8-10(21-12(13,14)15)7(5-16)6-17-11(8)19-2/h6H,3-5,16H2,1-2H3

- InChIKey: WRKNMBRREWRWRP-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C(=CN=C(C=1CC(=O)OCC)OC)CN)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 21

- 回転可能化学結合数: 7

- 複雑さ: 341

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 83.7

Ethyl 5-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029085076-1g |

Ethyl 5-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetate |

1804467-10-4 | 97% | 1g |

$1,460.20 | 2022-04-02 |

Ethyl 5-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetate 関連文献

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

4. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

1804467-10-4 (Ethyl 5-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetate) 関連製品

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬